molecular formula C20H20N2O3 B11140347 2-[4-(Prop-2-en-1-yloxy)phenyl]-5-(4-propoxyphenyl)-1,3,4-oxadiazole

2-[4-(Prop-2-en-1-yloxy)phenyl]-5-(4-propoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B11140347
M. Wt: 336.4 g/mol
InChI Key: MGJLNXFUZCPRBJ-UHFFFAOYSA-N
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Description

2-[4-(Prop-2-en-1-yloxy)phenyl]-5-(4-propoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three heteroatoms: one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Prop-2-en-1-yloxy)phenyl]-5-(4-propoxyphenyl)-1,3,4-oxadiazole typically involves the reaction of hydrazides with carboxylic acids or their derivatives. One common method involves the cyclization of hydrazides with carboxylic acids in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Prop-2-en-1-yloxy)phenyl]-5-(4-propoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yloxy or propoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazoles with different functional groups.

Scientific Research Applications

2-[4-(Prop-2-en-1-yloxy)phenyl]-5-(4-propoxyphenyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Biology: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[4-(Prop-2-en-1-yloxy)phenyl]-5-(4-propoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

2-[4-(Prop-2-en-1-yloxy)phenyl]-5-(4-propoxyphenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

  • 2-[4-(Methoxyphenyl)]-5-(4-propoxyphenyl)-1,3,4-oxadiazole
  • 2-[4-(Ethoxyphenyl)]-5-(4-propoxyphenyl)-1,3,4-oxadiazole
  • 2-[4-(Butoxyphenyl)]-5-(4-propoxyphenyl)-1,3,4-oxadiazole

These compounds share similar structural features but differ in the substituents on the phenyl rings. The unique combination of prop-2-en-1-yloxy and propoxy groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

2-(4-prop-2-enoxyphenyl)-5-(4-propoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C20H20N2O3/c1-3-13-23-17-9-5-15(6-10-17)19-21-22-20(25-19)16-7-11-18(12-8-16)24-14-4-2/h3,5-12H,1,4,13-14H2,2H3

InChI Key

MGJLNXFUZCPRBJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)OCC=C

Origin of Product

United States

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